1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a cyclopropyl group at the 2-position, a methoxy group at the 5-position, and a methyl ester functional group at the 3-position of the indole ring
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives like tryptophan and serotonin.
Medicine: Research into its potential therapeutic effects includes investigations into its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
191846-36-3 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-9-5-6-11-10(7-9)12(14(16)18-2)13(15-11)8-3-4-8/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
LRBLKKHBVWUOKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C(=O)OC)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.